molecular formula C5H9N3O2S B12870280 1,3-Dimethyl-1H-pyrazole-5-sulfonamide

1,3-Dimethyl-1H-pyrazole-5-sulfonamide

Cat. No.: B12870280
M. Wt: 175.21 g/mol
InChI Key: YJTCAXYRVVGBEL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups and a sulfonamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with sulfonyl chloride under basic conditions to introduce the sulfonamide group . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

1,3-Dimethyl-1H-pyrazole-5-sulfonamide is a compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring substituted with methyl groups and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent.

The biological activity of this compound primarily stems from its ability to interact with various enzymes. The sulfonamide group plays a crucial role in this interaction, allowing the compound to form hydrogen bonds with active site residues of target enzymes. This interaction leads to the inhibition of enzyme activity, which can disrupt associated biological processes, including:

  • Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase isoenzymes, which are vital for maintaining acid-base balance and facilitating various physiological processes.
  • Antitumor Activity : Research indicates that structurally similar sulfonamides exhibit significant antitumor properties by inducing apoptosis in cancer cells .

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial and Antifungal Properties : Compounds in the pyrazole class have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers such as TNF-α and IL-6, indicating its usefulness in treating inflammatory conditions .
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce cell death in cancer cell lines, suggesting its potential application in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study Findings
Nature Study (2023) Reported that pyrazole derivatives exhibited significant cell death in colon cancer cell lines through apoptosis mechanisms .
PubMed Central Review (2014) Highlighted the broad pharmacological activities of pyrazole compounds, including anti-inflammatory and anticancer effects .
MDPI Review (2022) Discussed advancements in drug design involving pyrazole derivatives with promising anticancer activities .

Biochemical Analysis

Research indicates that this compound interacts with specific molecular targets through non-covalent interactions. The presence of methyl groups enhances its binding affinity to enzymes, contributing to its inhibitory effects.

Table 2: Summary of Biological Activities

Activity Type Description
Enzyme Inhibition Inhibits carbonic anhydrase isoenzymes
Antimicrobial Effective against E. coli and S. aureus
Anti-inflammatory Reduces TNF-α and IL-6 levels
Anticancer Induces apoptosis in various cancer cell lines

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2,5-dimethylpyrazole-3-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-4-3-5(8(2)7-4)11(6,9)10/h3H,1-2H3,(H2,6,9,10)

InChI Key

YJTCAXYRVVGBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)S(=O)(=O)N)C

Origin of Product

United States

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